3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C₇H₄BrIN₂ and a CAS number of 900514-06-9. This compound is notable for its applications in both chemical synthesis and biological research. It is primarily classified as a synthetic intermediate and a building block for more complex heterocyclic compounds, particularly in the development of kinase inhibitors, which are important for studying cell signaling pathways and cancer biology .
The synthesis of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions of pyrrolopyridine derivatives. A common synthetic route includes:
In industrial settings, these processes may be scaled up using continuous flow reactors to enhance efficiency. The conditions are adjusted to ensure high yields while minimizing by-products, which is crucial for commercial viability .
The molecular structure of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system that includes both pyrrole and pyridine rings. The presence of bromine and iodine substituents at the 3 and 5 positions, respectively, significantly influences its reactivity and interaction with biological targets.
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitutions and aryl boronic acids or terminal alkynes for coupling reactions. These reactions yield various substituted derivatives that can be further utilized in medicinal chemistry .
The mechanism of action of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine primarily involves its interactions with biological molecules:
Research has shown that 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine effectively inhibits the proliferation of breast cancer cells (4T1 cells) and induces apoptosis through modulation of signaling pathways associated with FGFRs .
This compound exhibits irritant properties; it can cause skin irritation upon contact and serious eye irritation if it comes into contact with eyes. Proper handling precautions include wearing protective gear and ensuring adequate ventilation during use .
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine has several significant applications in scientific research:
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-06-9) serves as a pivotal precursor in transition metal-catalyzed cross-couplings due to the distinct reactivity of its halogen substituents. The C5-iodo group undergoes Stille, Negishi, and Sonogashira couplings at room temperature, while the C3-bromo substituent requires elevated temperatures (80–120°C) for Suzuki-Miyaura reactions [7]. This differential reactivity enables sequential functionalization—exemplified by a Sonogashira coupling at C5 (iodo site) using trimethylsilylacetylene and Pd(PPh₃)₂Cl₂/CuI catalyst, followed by Suzuki coupling at C3 (bromo site) with phenylboronic acid under Pd(dppf)Cl₂ catalysis [7]. Key catalytic systems include:
Table 1: Cross-Coupling Reactions of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Reaction Type | Coupling Site | Catalyst System | Temperature | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | C3 (Br) | Pd(PPh₃)₄/K₂CO₃ | 80°C | 70–85% |
Sonogashira | C5 (I) | PdCl₂(PPh₃)₂/CuI | 25°C | 82–90% |
Stille | C5 (I) | Pd(dba)₃/AsPh₃ | 60°C | 75–88% |
The orthogonal reactivity of bromine and iodine in this scaffold enables dual functionalization through sequential Ullmann and Suzuki reactions. Ullmann copper-catalyzed couplings selectively target the C5-iodo position for C–N bond formation with amines, leaving the C3-bromo group intact for subsequent arylation. In a representative protocol, 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine reacts with morpholine under CuI/N,N′-dimethylethylenediamine catalysis (100°C, 12h) to yield 5-(morpholin-4-yl)-3-bromo-1H-pyrrolo[2,3-b]pyridine, followed by Suzuki coupling with 4-cyanophenylboronic acid at 80°C to afford bis-functionalized products in 68% overall yield [7]. For Suzuki-Miyaura, microwave-assisted reactions reduce reaction times from hours to minutes while maintaining yields >80% [7].
Regioselective installation of halogens at C3 and C5 positions requires precise control of electronic and steric factors. Electrophilic bromination (NBS/DMF) favors C3 due to higher electron density, while iodination (NIS/TFA) targets C5 when the C3 position is blocked [3] [6]. Key strategies include:
Table 2: Regioselective Halogenation Methods
Target Position | Reagent | Conditions | Protecting Group | Yield |
---|---|---|---|---|
C3-Bromination | NBS | DMF, 25°C, 2h | None | 75% |
C5-Iodination | NIS | TFA, 0°C, 1h | Phenylsulfonyl | 82% |
C3,C5-Dibromination | Br₂ | AcOH, 80°C, 6h | Tosyl | 68% |
Solid-phase synthesis enables rapid generation of 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine derivatives through resin-bound intermediates. Wang resin-linked pyrrolopyridines undergo sequential halogenation: initial on-resin iodination at C5 using I₂/HIO₃, followed by bromination at C3 with PyHBr₃ [6] [7]. After cleavage (TFA/DCM), the scaffold is obtained in 74% yield with >95% purity. This approach facilitates combinatorial library synthesis for drug discovery—demonstrated by parallel synthesis of 48 analogs via Suzuki couplings on resin-bound 3-bromo-5-iodo derivatives [7]. Key advantages include:
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Loading (mmol/g) | Halogenation Sequence | Cleavage Conditions | Purity |
---|---|---|---|---|
Wang resin | 1.0 | Iodination → Bromination | TFA:DCM (1:4), 2h | 96% |
Rink amide | 0.8 | Bromination → Iodination | 95% TFA, 1h | 91% |
Trityl chloride | 1.2 | Simultaneous halogenation | AcOH:TF:DCM (1:1:8), 30min | 88% |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9